![molecular formula C18H12N2OS2 B14633638 2-Hydroxy-4-mercapto-6-[2-naphthylthio]quinazoline CAS No. 52979-03-0](/img/structure/B14633638.png)
2-Hydroxy-4-mercapto-6-[2-naphthylthio]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-4-mercapto-6-[2-naphthylthio]quinazoline is a quinazoline derivative, a class of compounds known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-mercapto-6-[2-naphthylthio]quinazoline typically involves the condensation of anthranilic acid derivatives with appropriate thiol and naphthylthio compounds. The reaction conditions often include the use of organic solvents such as acetic acid or ethanol, and the process may require refluxing to achieve the desired product .
Industrial Production Methods
Industrial production methods for quinazoline derivatives, including this compound, often involve large-scale batch reactions. These methods utilize optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-mercapto-6-[2-naphthylthio]quinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfide derivatives.
Reduction: Reduction reactions can convert it into corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions include disulfide derivatives, thiol derivatives, and various substituted quinazoline compounds. These products often exhibit enhanced biological activities and are of significant interest in medicinal chemistry .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-mercapto-6-[2-naphthylthio]quinazoline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and signaling pathways that are crucial for the proliferation and survival of cancer cells. It also exhibits anti-inflammatory effects by modulating the activity of inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Hydroxy-4-mercapto-6-[2-naphthylthio]quinazoline include other quinazoline derivatives such as:
- 2-Hydroxy-4-mercapto-6-phenylquinazoline
- 2-Hydroxy-4-mercapto-6-methylquinazoline
- 2-Hydroxy-4-mercapto-6-chloroquinazoline
Uniqueness
What sets this compound apart from its similar compounds is its unique naphthylthio group, which imparts distinct chemical and biological properties. This structural feature enhances its ability to interact with specific molecular targets, leading to improved biological activities and potential therapeutic applications .
Properties
CAS No. |
52979-03-0 |
|---|---|
Molecular Formula |
C18H12N2OS2 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
6-naphthalen-2-ylsulfanyl-4-sulfanylidene-1H-quinazolin-2-one |
InChI |
InChI=1S/C18H12N2OS2/c21-18-19-16-8-7-14(10-15(16)17(22)20-18)23-13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H2,19,20,21,22) |
InChI Key |
RPOQYWYDNQJGHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)SC3=CC4=C(C=C3)NC(=O)NC4=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


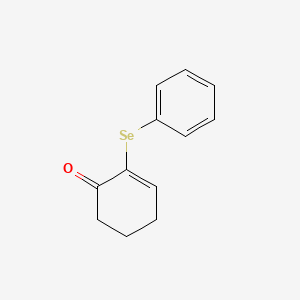


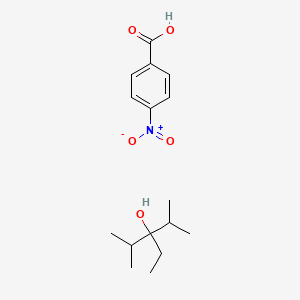
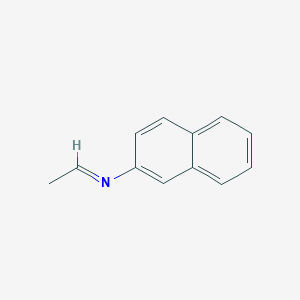
![But-2-enedioic acid;1-[(2-methoxyphenyl)methyl]piperazine](/img/structure/B14633578.png)

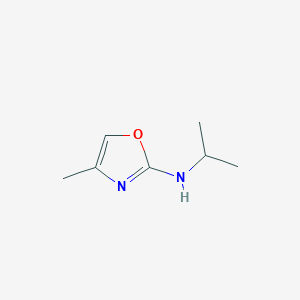
![Acetic acid, trifluoro-, bicyclo[2.2.1]hept-2-yl ester](/img/structure/B14633597.png)
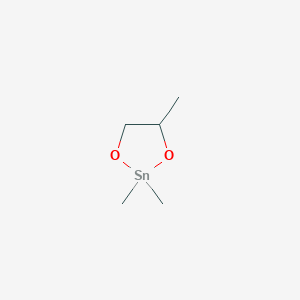

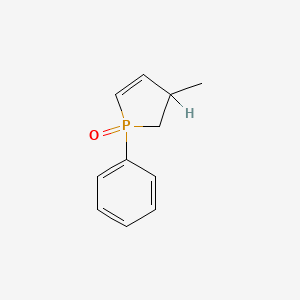
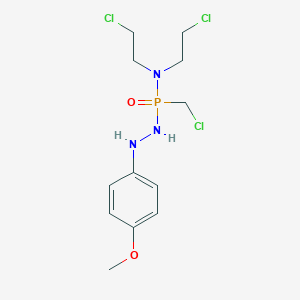
![Naphthalene, 1-[(2-methoxyphenyl)methyl]-](/img/structure/B14633622.png)
